Einecs 278-031-6
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Overview
Description
Einecs 278-031-6 is a useful research compound. Its molecular formula is C10H23NO3 and its molecular weight is 205.29 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Einecs 278-031-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they typically include derivatives that retain the core structure of the original compound .
Scientific Research Applications
Einecs 278-031-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in the development of new pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Einecs 278-031-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Einecs 278-031-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures or properties, but this compound is unique in its specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Conclusion
This compound is a significant compound with various applications in scientific research, industry, and potentially medicine. While detailed information about its preparation methods, chemical reactions, and mechanism of action is limited, it remains an important substance in the EINECS inventory.
Properties
CAS No. |
74931-55-8 |
---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-aminoethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C2H7NO/c1-3-5-6-7(4-2)8(9)10;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);4H,1-3H2 |
InChI Key |
SUCDWOLGKCNCGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(CO)N |
Origin of Product |
United States |
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